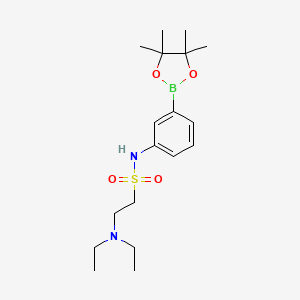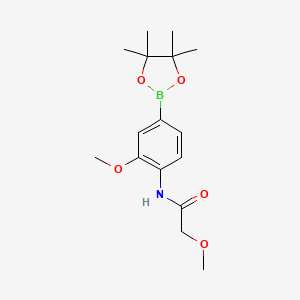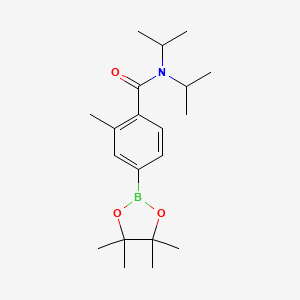
2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a complex organic compound, characterized by the presence of functional groups such as the diethylamino group, sulfonamide, and dioxaborolan. This molecule's unique structure allows it to have diverse applications in various scientific fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide generally involves the following steps:
Preparation of intermediates: : This includes the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.
Formation of sulfonamide bond: : This typically involves the reaction of the amine with a sulfonyl chloride under basic conditions.
Addition of the diethylamino group: : The diethylamino group can be introduced through alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely leverage optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. This might include:
Continuous flow reactors: to improve reaction efficiency.
Catalysis: for selective transformations.
Automated purification systems: to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: : The compound might undergo oxidation at the amino or dioxaborolan moiety.
Reduction: : Possible reduction of the sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring.
Oxidizing agents: : Such as potassium permanganate or m-chloroperbenzoic acid.
Reducing agents: : Like lithium aluminum hydride or catalytic hydrogenation.
Solvents and catalysts: : Various organic solvents (e.g., dichloromethane) and transition metal catalysts (e.g., palladium) could be used.
Major Products: Major products depend on the reaction conditions but typically include modified versions of the parent compound with altered functional groups.
Applications De Recherche Scientifique
Chemistry:
As a building block: in organic synthesis for more complex molecules.
As a ligand: in catalysis, exploiting its boron-containing dioxaborolan group.
In enzyme inhibition studies: due to its potential to mimic biological molecules.
Potential therapeutic applications: : Though specific uses are still under research, its structure suggests possible applications in drug development.
Advanced materials: : Could be used in the production of polymers and other materials requiring specific functional groups.
Mécanisme D'action
The mechanism by which this compound exerts its effects varies based on the application:
In catalysis: : It can act as a ligand, coordinating with metals to form active catalytic species.
In biological systems: : It might interact with enzymes or receptors, modifying their activity.
Target interactions: : Likely interacts with specific enzymes or receptors based on its structure.
Pathways: : Depending on its binding affinity, it may influence signaling pathways, enzyme kinetics, or cellular processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds:
Differences: : 2-(Diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is unique due to its combination of functional groups.
Unique Features: : The presence of the dioxaborolan group differentiates it from many other sulfonamides.
Similar sulfonamides: : Compounds with similar sulfonamide structures.
Boronic acid derivatives: : Compounds featuring the boron moiety like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.
Propriétés
IUPAC Name |
2-(diethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BN2O4S/c1-7-21(8-2)12-13-26(22,23)20-16-11-9-10-15(14-16)19-24-17(3,4)18(5,6)25-19/h9-11,14,20H,7-8,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNMFRQQPXTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














